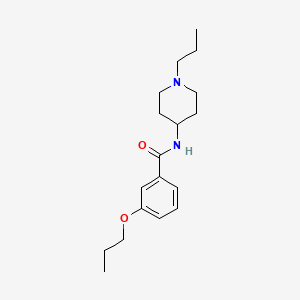

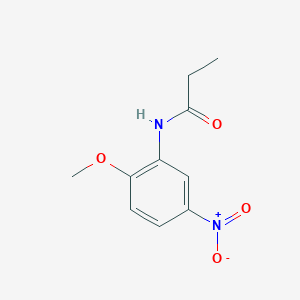

![molecular formula C19H19ClFN3O2 B4579277 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B4579277.png)

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide

Overview

Description

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor that targets the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family, which plays a critical role in regulating gene expression and protein function. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Scientific Research Applications

Cognitive Enhancement and Neurotransmission

Studies have revealed that N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide shows promise as a cognitive enhancer. It has been observed to improve memory deficits and enhance neurotransmission in the hippocampus. For instance, the compound increased the amplitude of population spikes in rat hippocampal slices, indicating a facilitation of hippocampal neurotransmission (S. Matsuyama, T. Nomura, T. Nishizaki, 2000). Additionally, it demonstrated synergistic efficacy in memory improvement when combined with cholinesterase inhibitors, suggesting its potential in combination therapies for cognitive deficiencies (K. Tokita et al., 2002).

Effect on Cerebral Blood Flow and Metabolism

The compound has been shown to significantly increase regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of glucose (rCMRglc) in specific brain areas associated with cognitive functioning in aged rhesus macaques. These findings suggest its potential in restoring cognitive function deficits caused by aging or dementia (A. Noda et al., 2003).

Neurotrophic Factor Production

Research has also demonstrated that N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide can increase the production of neurotrophic factors in cultured rat astrocytes. Specifically, it increased mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF), a critical factor for neuronal survival and function (Y. Koyama et al., 2004).

Synthesis and Labeling for PET Studies

The synthesis and in vivo study of 18F-labeled N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-fluorobenzamide (FK960) for positron emission tomography (PET) studies in conscious monkeys have been conducted, demonstrating its potential for further research and development as an anti-dementia drug (Y. Murakami et al., 2002).

properties

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O2/c1-13(25)23-9-11-24(12-10-23)18-16(20)3-2-4-17(18)22-19(26)14-5-7-15(21)8-6-14/h2-8H,9-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHUXUYYEZPDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

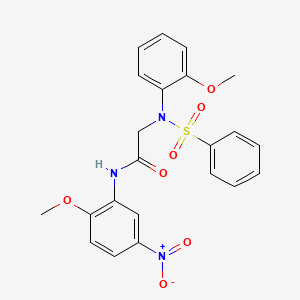

![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)

![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)

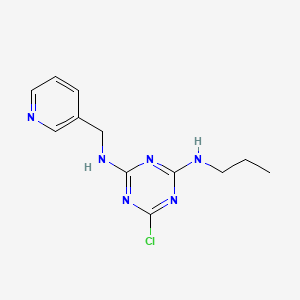

![6-bromo-3-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4579233.png)

![N-(2,4-dichlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4579245.png)

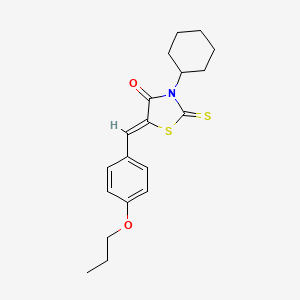

![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)

![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)

![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)